5-Bromo-N-(p-tolyl)nicotinamide

CAS No.: 313224-65-6

Cat. No.: VC7580198

Molecular Formula: C13H11BrN2O

Molecular Weight: 291.148

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313224-65-6 |

|---|---|

| Molecular Formula | C13H11BrN2O |

| Molecular Weight | 291.148 |

| IUPAC Name | 5-bromo-N-(4-methylphenyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C13H11BrN2O/c1-9-2-4-12(5-3-9)16-13(17)10-6-11(14)8-15-7-10/h2-8H,1H3,(H,16,17) |

| Standard InChI Key | SGPRWNPCFQESKG-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

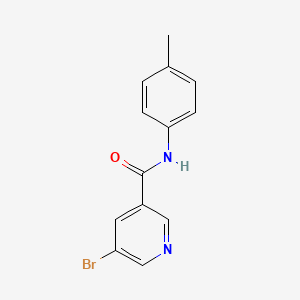

5-Bromo-N-(p-tolyl)nicotinamide (IUPAC name: 5-bromo-N-(4-methylphenyl)pyridine-3-carboxamide) has the molecular formula C₁₃H₁₁BrN₂O and a molecular weight of 291.15 g/mol. Its structure comprises a pyridine ring substituted with a bromine atom at the 5-position and a carboxamide group at the 3-position, linked to a p-tolyl (4-methylphenyl) moiety (Figure 1) . The bromine atom enhances electrophilic reactivity, while the p-tolyl group contributes to hydrophobic interactions in biological systems.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁BrN₂O |

| Molecular Weight | 291.15 g/mol |

| SMILES | Brc1cnc(c(c1)C(=O)Nc2ccc(cc2)C) |

| InChI Key | XLRRWKQMUTVURI-UHFFFAOYSA-N |

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 5-bromo-N-(p-tolyl)nicotinamide generally follows a three-step sequence (Scheme 1):

-

Bromination of Nicotinamide: 5-Bromonicotinamide is prepared via bromination of nicotinamide using phosphorus oxybromide (POBr₃) in anhydrous conditions .

-

Amide Coupling: The brominated intermediate undergoes HATU-mediated coupling with p-toluidine in dimethylformamide (DMF) with diisopropylethylamine (DIPEA) as a base .

-

Purification: Crude product is purified via silica gel chromatography or recrystallization from ethanol/water mixtures.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | POBr₃, CHCl₃, 80°C, 4h | 75% |

| 2 | HATU, DIPEA, DMF, rt, 12h | 68% |

Structural Modifications

Recent efforts have focused on optimizing metabolic stability by modifying the p-tolyl group. For instance, replacing the methyl group with electron-withdrawing substituents (e.g., -CF₃) improves microsomal stability but reduces potency . Conversely, introducing hydrophilic groups at the pyridine nitrogen enhances solubility but may compromise target binding.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

5-Bromo-N-(p-tolyl)nicotinamide exhibits limited aqueous solubility (0.12 mg/mL in PBS pH 7.4) but dissolves well in polar aprotic solvents like DMSO (>50 mg/mL). It demonstrates moderate stability in human liver microsomes (t₁/₂ = 4.2 min), with oxidative metabolism occurring primarily at the benzylic carbon of the p-tolyl group .

Lipophilicity and Permeability

Biological Activity and Mechanism

NAMPT Modulation

5-Bromo-N-(p-tolyl)nicotinamide acts as a positive allosteric modulator (PAM) of NAMPT, shifting the enzyme’s EC₅₀ for nicotinamide (NAM) from 1.2 μM to 58 nM in cell-free assays . This enhancement occurs via binding to a rear channel allosteric site, stabilizing the phospho-His247 intermediate and increasing catalytic efficiency (kcat/KM).

Table 3: In Vitro Activity Profile

| Assay | EC₅₀/IC₅₀ |

|---|---|

| NAMPT activation | 85 nM |

| CYP3A4 inhibition | >25 μM |

| Plasma protein binding | 92% |

Metabolic Considerations

Primary metabolites result from oxidation of the p-tolyl methyl group (to p-carboxybenzamide) and pyridine ring hydroxylation. These metabolites exhibit reduced NAMPT affinity, necessitating structural refinements to block metabolic hotspots .

Applications and Future Directions

Chemical Probe Development

The HCl salt formulation achieves plasma concentrations of 3.2 μM in mice after oral administration (30 mg/kg), supporting its use as an in vivo tool compound . Future work should explore:

-

Cocrystallization studies to map allosteric binding motifs.

-

Prodrug strategies to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume